molecular formula C14H17ClFNO3 B175840 N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester CAS No. 141772-35-2

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester

Cat. No.: B175840
CAS No.: 141772-35-2
M. Wt: 301.74 g/mol
InChI Key: PFYRQIYADNOZMC-UHFFFAOYSA-N
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Description

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester is a useful research compound. Its molecular formula is C14H17ClFNO3 and its molecular weight is 301.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

141772-35-2

Molecular Formula

C14H17ClFNO3

Molecular Weight

301.74 g/mol

IUPAC Name

ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)carbamate

InChI

InChI=1S/C14H17ClFNO3/c1-2-19-14(18)17-12-8-13(10(15)7-11(12)16)20-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,17,18)

InChI Key

PFYRQIYADNOZMC-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC(=C(C=C1F)Cl)OC2CCCC2

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1F)Cl)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, a solution of the resulting ethyl N-(2-fluoro-4-chloro-5-hydroxyphenyl)carbamate (10.0 g, 42.8 mmol) and potassium carbonate (8.87 g, 64.2 mmol) in acetonitrile (150 ml) was stirred for 1 hour at 80° C. Then, cyclopentyl bromide (9.57 g, 84.2 mmol) was added dropwise thereto, followed by reacting for further 7 hours. After completion of the reaction, tile solvent was distilled off under reduced pressure, and the residue was made acidic by adding 1N hydrochloric acid (100 ml) and extracted with ethyl acetate (100 ml×3 times). The organic layer was washed with water, dried, and the solvent was distilled off under reduced pressure to obtain ethyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate (12.7 g, 98% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate (1.45 g, 4.97 mmol) prepared by the process described in Reference Example 1 and a solution of potassium carbonate (1.03 g, 7.46 mmol) in ethanol (5.0 ml) were stirred for 1 hour while refluxing, and then cyclopentyl bromide (1.11 g, 7.46 mmol) was added thereto, followed by further stirring for 2 hours. After completion of the reaction, the mixture was poured into 1N hydrochloric acid (50 ml), and extracted with ethyl acetate (50 ml×3 times). The organic layer was dried, and concentrated under reduced pressure to obtain ethyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate as grey white crystals (1.41 g, 4 69 mmol 94.4% yield) The spectral data and the like are as shown in Reference Example 1.
Name
Ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
94.4%

Synthesis routes and methods III

Procedure details

Ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate (1.45 g, 4.97 mmol) prepared by the process described in Reference Example 1 and a solution of potassium carbonate (1.03 g, 7.46 mmol) in ethanol (50 ml) were stirred for 1 hour while refluxing, and then cyclopentyl bromide (1.11 g, 7.46 mmol) was added thereto, followed by further stirring for 2 hours. After completion of the reaction, the mixture was poured into 1N hydrochloric acid (50 ml), and extracted with ethyl acetate (50 ml×3 times). The organic layer was dried, and concentrated under reduced pressure to obtain ethyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate as grey white crystals (1.41 g, 4.69 mmol, 94.4% yield). The spectral data and the like are as shown in Reference Example 1.
Name
Ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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